Product packaging for Bis(2-nitrobenzoyl) Peroxide(Cat. No.:)

Bis(2-nitrobenzoyl) Peroxide

Cat. No.: B13661638
M. Wt: 332.22 g/mol
InChI Key: MXBGIDBQAPJGEF-UHFFFAOYSA-N
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Description

Bis(2-nitrobenzoyl) Peroxide is a high-purity, organic peroxide compound offered for advanced research and development applications. As a nitro-aromatic peroxide, it serves as a valuable reagent in synthetic organic chemistry, particularly in studies involving free radical initiation and polymerization processes. The electron-withdrawing nitro group in the ortho position influences the compound's stability and reactivity, making it a subject of interest for investigating structure-activity relationships in peroxide chemistry . Researchers utilize this peroxide and its analogues as thermally degradable initiators to generate aryl radicals for various carbon-carbon bond-forming reactions . Handling this material requires expertise and strict safety protocols. Like related diaryl peroxides, it is likely sensitive to heat, shock, friction, and contamination, which may cause violent decomposition . Comprehensive personal protective equipment (PPE), including lab coats, chemical-resistant gloves, and eye protection, is essential. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic purposes, or for human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H8N2O8 B13661638 Bis(2-nitrobenzoyl) Peroxide

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H8N2O8

Molecular Weight

332.22 g/mol

IUPAC Name

(2-nitrobenzoyl) 2-nitrobenzenecarboperoxoate

InChI

InChI=1S/C14H8N2O8/c17-13(9-5-1-3-7-11(9)15(19)20)23-24-14(18)10-6-2-4-8-12(10)16(21)22/h1-8H

InChI Key

MXBGIDBQAPJGEF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)OOC(=O)C2=CC=CC=C2[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

Mechanistic Investigations of Bis 2 Nitrobenzoyl Peroxide Reactivity

Radical Generation and Decomposition Pathways in Solution and Solid State

The decomposition of bis(2-nitrobenzoyl) peroxide can proceed through different pathways, largely dependent on the reaction conditions such as the phase (solution or solid-state) and the presence of other chemical species. These pathways primarily involve the generation of radical species.

Homolytic Cleavage of the Peroxide Bond

The principal and initial step in the thermal or photochemical decomposition of this compound is the homolytic cleavage of the weak oxygen-oxygen single bond. cdnsciencepub.comwikipedia.org This process results in the formation of two 2-nitrobenzoyloxy radicals.

Reaction: (2-NO₂C₆H₄CO)₂O₂ → 2 (2-NO₂C₆H₄COO•)

These initially formed radicals are highly reactive and can undergo subsequent reactions, including decarboxylation to form 2-nitrophenyl radicals and carbon dioxide.

Reaction: 2-NO₂C₆H₄COO• → 2-NO₂C₆H₄• + CO₂

The generation of these radical intermediates is a key feature of peroxide chemistry and initiates a cascade of further reactions. rsc.org

Influence of Substituents on Radical Fragmentation Kinetics

The stability and subsequent fragmentation kinetics of the initially formed benzoyloxy radicals are significantly influenced by the nature and position of substituents on the aromatic ring. In the case of this compound, the presence of the nitro group in the ortho position plays a crucial role.

Electron-withdrawing groups, such as the nitro group, can influence the rate of decomposition and the subsequent reaction pathways of the generated radicals. acs.org For instance, studies on substituted benzoyl peroxides have shown that electron-withdrawing substituents can affect the stability of the benzoyloxy radical and the rate of its decarboxylation. The position of the substituent is also critical; for example, a para-nitro substituent has been observed to have a distinct effect on the reaction course compared to other substituents. publish.csiro.au While specific kinetic data for the 2-nitro isomer is less commonly reported in broad comparative studies, the general principles of substituent effects on aroyl peroxide decomposition provide a framework for understanding its behavior. acs.org

Inductively Coupled and Induced Decomposition Processes

Beyond unimolecular homolysis, the decomposition of this compound can also be influenced by the surrounding chemical environment, leading to induced decomposition pathways. acs.org These processes involve the reaction of a radical species present in the solution with an intact peroxide molecule, leading to its decomposition.

This can be represented generally as: R• + (ArCOO)₂ → R-O-COAr + ArCOO•

Electron Transfer Processes Involving this compound

In addition to radical pathways, this compound can participate in electron transfer reactions, particularly in the presence of suitable electron donors or acceptors. The strong electron-withdrawing nature of the two nitrobenzoyl groups makes the peroxide a potent oxidizing agent.

In certain reactions, an electron transfer mechanism may compete with or even dominate the homolytic cleavage pathway. For instance, reactions with nucleophilic species or certain metal ions could proceed via an initial electron transfer step. This aspect of its reactivity is an area of ongoing investigation, drawing parallels from studies on other peroxides where electron transfer mechanisms have been identified.

Chemically Induced Dynamic Nuclear Polarization (CIDNP) Studies in Peroxide Reactions

Chemically Induced Dynamic Nuclear Polarization (CIDNP) is a powerful technique used to study radical pair mechanisms in chemical reactions. By observing non-equilibrium nuclear spin polarizations in the NMR spectra of reaction products, CIDNP provides direct evidence for the involvement of radical intermediates.

While specific CIDNP studies focusing exclusively on this compound are not extensively documented in readily available literature, the technique has been widely applied to the study of other aroyl peroxides, such as lauroyl peroxide. researchgate.net These studies have been instrumental in confirming the formation of radical pairs during thermolysis and in elucidating the subsequent cage and escape reactions of these radicals. researchgate.net The principles derived from these studies are applicable to understanding the radical-mediated reactions of this compound, predicting that its decomposition in solution would also exhibit CIDNP effects, thereby confirming the presence of geminate radical pairs.

Transition State Analysis and Reaction Pathway Elucidation

Computational chemistry provides valuable insights into the energetics and structures of transition states involved in the decomposition of peroxides. Theoretical studies, often employing density functional theory (DFT), can be used to model the homolytic cleavage of the O-O bond and subsequent decarboxylation steps.

For related peroxides, computational analyses have helped to map out the potential energy surfaces of decomposition pathways. researchgate.net Such analyses for this compound would involve calculating the activation energies for homolysis and decarboxylation, providing a theoretical basis for the observed reaction kinetics. These computational approaches can also be used to investigate the influence of the ortho-nitro substituent on the stability of the peroxide and the resulting radicals, complementing experimental findings. The study of the decomposition of related compounds like 2-nitrobenzoyl chloride has shown that the decomposition pathway can be highly dependent on conditions, a factor that computational analysis can help to explore. researchgate.net

Computational Mechanistic Elucidation of this compound Reactions

Computational methods have become indispensable in modern chemistry for investigating reaction mechanisms, offering a molecular-level understanding of complex chemical processes. For reactive intermediates like peroxides, these in silico approaches can predict reaction pathways, characterize transition states, and determine energetic barriers, complementing and guiding experimental studies.

Density Functional Theory (DFT) is a widely used computational method for studying the electronic structure of many-body systems. It is particularly valuable for investigating the reaction energetics and identifying intermediate structures in chemical reactions. While specific DFT studies exclusively focused on this compound are not extensively available in the public domain, the general application of DFT to similar aroyl peroxides provides a framework for understanding its potential reactivity.

DFT calculations can be employed to map the potential energy surface of the decomposition of this compound. This would involve calculating the energies of the reactant, potential intermediates, transition states, and products. The primary decomposition pathway for diacyl peroxides is the homolytic cleavage of the O-O bond to form two carboxyl radicals (2-nitrobenzoyloxy radicals in this case). These radicals can then undergo further reactions, such as decarboxylation to form aryl radicals and carbon dioxide.

A theoretical study on a related compound, 4-(methylthio)benzoic peroxyanhydride, utilized DFT to calculate the O-O bond dissociation energy (BDE). nsf.gov For this compound, DFT calculations would be instrumental in determining the activation energy for the initial O-O bond scission and the subsequent reaction steps. The presence of the nitro group at the ortho position is expected to influence the electronic structure and, consequently, the reaction energetics. DFT can quantify these electronic effects on the stability of the peroxide and the resulting radical intermediates.

Furthermore, DFT studies can help elucidate the role of solvents in the reaction mechanism. By incorporating solvent models, it is possible to calculate reaction energetics in different solvent environments and understand how solvent polarity affects the decomposition rates and pathways.

Table 1: Representative DFT Functionals for Peroxide BDE Calculations

DFT FunctionalDescription
B3LYP A popular hybrid functional combining Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional.
M06-2X A high-nonlocality functional with a large amount of Hartree-Fock exchange, often performing well for thermochemistry and kinetics. nih.gov
ωB97X-D A long-range corrected hybrid functional with empirical dispersion correction, suitable for non-covalent interactions and thermochemistry.
PBE0 A hybrid functional that mixes the Perdew–Burke–Ernzerhof (PBE) exchange functional with Hartree-Fock exchange. nsf.gov

This table is for illustrative purposes to show examples of functionals that could be used in such a study.

Ab initio methods are computational chemistry methods based on quantum mechanics that are not dependent on any experimental data. These methods are crucial for obtaining highly accurate theoretical predictions of molecular properties, including bond dissociation energies (BDEs). The O-O bond in peroxides is characteristically weak, and its BDE is a critical parameter for understanding their thermal stability and reactivity.

High-level ab initio calculations, such as the Gaussian-2 (G2) and Complete Basis Set (CBS) methods (e.g., CBS-APNO), have been successfully used to determine the O-O BDEs for a range of peroxides. nih.govwayne.eduwayne.edu These studies have shown that the average O-O BDE in many peroxides is around 45 kcal/mol, which is higher than previously thought based on older experimental data. wayne.edu

For this compound, ab initio calculations would be the method of choice for obtaining a precise value for the O-O bond dissociation enthalpy. The calculations would involve optimizing the geometries of the parent peroxide molecule and the resulting 2-nitrobenzoyloxy radical. The difference in their electronic energies, with corrections for zero-point vibrational energy, would yield the BDE.

The substitution pattern on the benzoyl group significantly influences the BDE. Electron-withdrawing groups, such as the nitro group, can affect the stability of the resulting radicals and thus alter the B-O BDE. While specific ab initio calculations for this compound are not prominent in the literature, the established methodologies provide a clear path for such an investigation.

Table 2: Comparison of Ab Initio Methods for BDE Calculation

MethodKey Features
G2 Theory A composite method that approximates a high-level calculation through a series of lower-level calculations. It is known for its accuracy in predicting thermochemical data. wayne.edu
CBS Methods (e.g., CBS-APNO) A family of composite methods that extrapolate to the complete basis set limit to achieve high accuracy for energies. nih.govwayne.edu
QCISD(T) A high-level, size-consistent method that includes quadruple, single, and double excitations, with a non-iterative triples correction. It is often considered a "gold standard" for single-reference systems.

This table illustrates common high-level ab initio methods applicable for BDE calculations.

Molecular dynamics (MD) simulations provide a dynamic picture of chemical processes by solving Newton's equations of motion for a system of atoms and molecules. This allows for the study of the time evolution of a system, including conformational changes and reactive events.

For this compound, MD simulations could be used to model its decomposition in the condensed phase, such as in a solvent. This would offer insights into the role of the solvent molecules in the decomposition process, including solvent caging effects on the radical intermediates. Reactive force fields (like ReaxFF) could be employed in MD simulations to model the bond-breaking and bond-forming events during the decomposition of the peroxide. nih.gov

MD simulations can also provide information on the conformational dynamics of the peroxide before decomposition. The flexibility of the molecule and the rotational barriers around the O-O and C-O bonds can be investigated. rsc.org This information is valuable for understanding how the molecule's conformation might influence its reactivity.

Although specific MD simulation studies on this compound are not readily found, the methodology has been applied to the decomposition of other peroxides, such as hydrogen peroxide, and other energetic materials. nih.govnih.gov These studies demonstrate the potential of MD simulations to provide a detailed, time-resolved understanding of the decomposition mechanism of this compound in realistic environments.

Applications of Bis 2 Nitrobenzoyl Peroxide in Advanced Organic Transformations

Role as a Radical Initiator in Controlled Polymerization Chemistry

As a diacyl peroxide, Bis(2-nitrobenzoyl) Peroxide serves as a source of free radicals, which are essential for initiating polymerization reactions. The presence of nitro groups in the ortho position influences its decomposition behavior and subsequent interaction with monomers.

The rate of polymerization is dependent on both the monomer concentration and the square root of the initiator concentration. By carefully selecting the concentration of this compound, it is possible to control the rate of the polymerization reaction. An increase in the initiator concentration leads to a higher concentration of radicals, which in turn increases the polymerization rate.

The concentration of the initiator also plays a crucial role in determining the molecular weight of the resulting polymer. Higher initiator concentrations result in the formation of a larger number of polymer chains, leading to a decrease in the average molecular weight of the polymer. Conversely, lower initiator concentrations yield fewer, but longer, polymer chains, thus increasing the molecular weight. The ability to manipulate initiator concentration allows for the regulation of the polymer's molecular weight distribution, a key factor affecting its physical properties.

The principles of radical polymerization initiated by peroxides are widely applied in the synthesis of advanced polymer materials. A notable example is the formulation of acrylic bone cements used in orthopedic surgery. These cements are typically prepared by mixing a powder component, containing a pre-polymerized material like poly(methyl methacrylate) (PMMA), with a liquid monomer, such as methyl methacrylate (MMA). A radical initiator is included in this system to induce the polymerization of the monomer, which hardens the cement and anchors prosthetic devices.

In this context, the initiator, upon mixing with an activator, generates free radicals that commence the polymerization of the MMA monomer. The concentration of the initiator affects critical properties of the bone cement, such as the setting time and the peak temperature reached during the exothermic polymerization process.

Oxidative Transformations Mediated by this compound

Beyond its role in polymerization, this compound can act as an oxidant in various organic transformations. The reactive oxygen species generated from its decomposition can participate in the oxidation of a range of organic substrates.

The oxidative capabilities of diacyl peroxides extend to a variety of functional groups. For instance, alkenes can be oxidized to form epoxides, which are valuable intermediates in organic synthesis. The oxidation of heterocyclic compounds can lead to the introduction of hydroxyl groups or other functionalities. Furthermore, benzyl alcohol and its derivatives can be selectively oxidized to the corresponding aldehydes, a crucial transformation in the synthesis of fine chemicals and pharmaceuticals. The efficiency and selectivity of these oxidation reactions often depend on the specific substrate and the reaction conditions employed.

A significant application of potent oxidizing agents is in the selective functionalization of C-H bonds and in dearomatization reactions. Dearomatization transforms a stable aromatic system into a less stable, non-aromatic cyclic compound, thereby creating more complex molecular architectures. Oxidative dearomatization can install new functional groups onto an aromatic ring, providing access to valuable synthetic building blocks. While specific examples involving this compound are not extensively documented in readily available literature, the reactivity profile of related peroxides suggests its potential utility in such advanced transformations. For example, other diacyl peroxides have been successfully used to achieve the chemoselective dearomatization of phenolic and other aromatic precursors.

Electrophilic Aromatic Substitution Reactions Utilizing Peroxide Intermediates

Aroyl peroxides are well-established sources of aryl and aroyloxy radicals upon thermal or photochemical decomposition. These reactive intermediates can participate in reactions with aromatic substrates. While the direct reaction of the peroxide itself with an aromatic ring is not a classical electrophilic aromatic substitution (EAS) reaction, the intermediates generated can lead to substitution products. The decomposition of an aroyl peroxide, such as this compound, would generate 2-nitrobenzoyloxy radicals, which can subsequently decarboxylate to form 2-nitrophenyl radicals.

These radicals can then attack an aromatic ring in a homolytic aromatic substitution (HAS) reaction. This process, while radical in nature, results in the substitution of a hydrogen atom on the aromatic ring with an aryl group, a net transformation similar to some EAS reactions. The regioselectivity of these reactions is often governed by the stability of the resulting radical intermediates.

The presence of the electron-withdrawing nitro group on the benzoyl moiety would influence the reactivity of the generated radicals. It is expected that the 2-nitrophenyl radical would be electrophilic in nature, which could affect its reactivity and selectivity in reactions with various aromatic substrates.

Reactant 1Reactant 2ConditionsProduct(s)Yield (%)Reference
Benzoyl PeroxideBenzene (B151609)80 °CBiphenyl (B1667301), Phenyl benzoate-General textbook knowledge
Di-p-toluoyl PeroxideToluene (B28343)80 °C2,4'-Dimethylbiphenyl-General textbook knowledge

The data in this table is representative of general aroyl peroxide reactivity and not specific to this compound due to a lack of available data.

Regioselective and Stereoselective Synthetic Applications

The control of regioselectivity and stereoselectivity is a cornerstone of modern organic synthesis. In the context of reactions initiated by aroyl peroxides, achieving high levels of selectivity can be challenging due to the often highly reactive and transient nature of the radical intermediates.

Regioselectivity: In the radical arylation of substituted aromatic compounds, the position of substitution is influenced by both steric and electronic factors. The incoming aryl radical's attack on the aromatic ring typically leads to a mixture of ortho, meta, and para isomers. The distribution of these isomers is dependent on the nature of the substituent on the arene and the properties of the attacking radical. For an electrophilic radical like the 2-nitrophenyl radical, one might anticipate a preference for attack at electron-rich positions of the substrate.

Stereoselectivity: Achieving stereoselectivity in reactions involving non-chiral radical precursors like this compound requires the influence of a chiral environment. This can be achieved through the use of chiral catalysts, chiral auxiliaries on the substrate, or chiral solvents. For instance, the addition of a radical to a prochiral alkene in the presence of a chiral Lewis acid could, in principle, proceed with facial selectivity, leading to an enantioenriched product. However, there is a scarcity of documented examples of highly stereoselective reactions initiated by simple aroyl peroxides in the absence of external chiral control.

Aroyl PeroxideSubstrateCatalyst/AdditiveMajor RegioisomerRegioselectivity (o:m:p)Diastereomeric/Enantiomeric ExcessReference
Benzoyl PeroxideAnisoleNoneMixture of methoxybiphenylsNot highly selectiveN/AGeneral textbook knowledge
Phthaloyl PeroxideStyreneChiral Ligand (hypothetical)--Potentially enantioselectiveHypothetical example

This table presents generalized outcomes and hypothetical scenarios due to the absence of specific data for this compound.

Cross-Coupling and Functionalization Reactions Initiated by this compound

The generation of aryl radicals from aroyl peroxides provides a pathway for the formation of carbon-carbon and carbon-heteroatom bonds, making them relevant to the broad field of cross-coupling and functionalization reactions. These reactions often proceed via radical mechanisms, which can be complementary to traditional transition-metal-catalyzed cross-coupling methods.

Upon decomposition, this compound would serve as a source of 2-nitrophenyl radicals. These radicals can be trapped by various partners, leading to functionalized products. For example, in the presence of alkenes or alkynes, a radical addition can occur, followed by further transformations to yield more complex products.

In the context of C-H functionalization, the 2-nitrophenyl radical could directly attack a C-H bond of another molecule, leading to a cross-dehydrogenative coupling type of reaction. This approach is particularly attractive as it avoids the need for pre-functionalized substrates. The success of such reactions would depend on the relative reactivity of the C-H bond and the stability of the resulting radical.

While transition-metal-free, peroxide-initiated cross-coupling reactions are known, their scope and efficiency can be substrate-dependent. The electron-deficient nature of the 2-nitrophenyl radical would likely favor reactions with electron-rich coupling partners.

PeroxideCoupling PartnerConditionsProduct TypeYield (%)Reference
Lauroyl PeroxidePyridineHeatAlkylated PyridineModeratePublished examples
Benzoyl Peroxide1,3-DienesCu(I)/Cu(II)1,4-Addition ProductGoodPublished examples

This table illustrates the types of cross-coupling and functionalization reactions initiated by other organic peroxides.

Utilization in Unconventional Reaction Media (e.g., Ionic Liquids, Supercritical Fluids)

The use of unconventional reaction media such as ionic liquids (ILs) and supercritical fluids (SCFs) has gained significant attention due to their unique properties and potential for "green" chemistry.

Ionic Liquids: Ionic liquids are salts with low melting points that can act as solvents for a wide range of chemical reactions. Their negligible vapor pressure, high thermal stability, and tunable properties make them attractive alternatives to volatile organic compounds. The decomposition of aroyl peroxides can be carried out in ionic liquids, and the properties of the IL could potentially influence the reaction pathway. For instance, the polarity and viscosity of the IL could affect the cage effects on the generated radicals, thereby influencing the product distribution. Furthermore, certain ionic liquids could play a role in stabilizing reactive intermediates or even act as catalysts.

Supercritical Fluids: Supercritical fluids, such as supercritical carbon dioxide (scCO₂), possess properties of both liquids and gases. They have low viscosity, high diffusivity, and their solvent properties can be tuned by varying pressure and temperature. Performing radical reactions in scCO₂ can offer advantages in terms of mass transfer, product separation, and environmental impact. The decomposition of this compound in scCO₂ could lead to different reactivity and selectivity compared to conventional solvents due to the unique environment. The high diffusivity could minimize cage recombination of the primary radicals, potentially leading to higher yields of desired products from reactions with substrates.

While the application of aroyl peroxides in these media is an area of active research, specific studies detailing the use of this compound in ILs or SCFs for advanced organic transformations are not prominent in the literature.

PeroxideMediumReaction TypeAdvantagesReference
Dibenzoyl PeroxideIonic Liquid [bmim][PF₆]Radical PolymerizationControlled polymerization, easy separationResearch articles
AIBN (Radical Initiator)Supercritical CO₂Radical Polymerization"Green" solvent, tunable propertiesResearch articles

This table provides examples of related radical reactions in unconventional media.

Advanced Spectroscopic and Computational Characterization of Bis 2 Nitrobenzoyl Peroxide

X-ray Diffraction Studies of Crystalline Bis(2-nitrobenzoyl) Peroxide

The central peroxide bridge (-O-O-) is the most critical feature. The torsion angle (dihedral angle) of the C-O-O-C group is a key determinant of the molecule's conformation and reactivity. In many aroyl peroxides, this angle deviates significantly from a simple planar or perpendicular arrangement due to a balance of steric and electronic effects. The two 2-nitrobenzoyl groups are not expected to be coplanar with the peroxide linkage. The nitro group at the ortho position introduces significant steric hindrance, which would likely force a twisted conformation, influencing the crystal packing.

A hypothetical set of crystallographic parameters for this compound, based on similar structures, is presented in the table below. These parameters would be determined from the diffraction pattern of a single crystal.

Interactive Table: Hypothetical Crystallographic Data for this compound

ParameterHypothetical ValueDescription
Crystal SystemMonoclinicThe likely crystal system based on the molecule's symmetry.
Space GroupP2₁/cA common space group for organic molecules.
a (Å)~12.5Unit cell dimension along the a-axis.
b (Å)~8.0Unit cell dimension along the b-axis.
c (Å)~15.0Unit cell dimension along the c-axis.
β (°)~105The angle of the monoclinic unit cell.
Volume (ų)~1450The volume of the unit cell.
Z4The number of molecules per unit cell.
C-O (peroxide) Bond Length (Å)~1.45The expected length of the oxygen-carbon bond in the peroxide group.
O-O Bond Length (Å)~1.48The expected length of the oxygen-oxygen single bond.
C-O-O-C Torsion Angle (°)~110-120The dihedral angle defining the conformation of the peroxide bridge.

These values are illustrative and would require experimental verification through single-crystal X-ray diffraction analysis of this compound.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Dynamic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of molecules in solution and in the solid state.

Solid-state NMR (ssNMR) provides information about the structure and dynamics of molecules in their solid, bulk, or crystalline forms. For this compound, ¹³C ssNMR would be particularly informative. The presence of multiple, distinct peaks for the aromatic carbons would confirm the asymmetric environment of the benzoyl groups in the crystal lattice. The chemical shifts of the carbonyl carbons would be a key indicator of the electronic environment around the peroxide linkage. Polymorphism, the existence of different crystal forms, could be identified by the appearance of different sets of peaks in the ssNMR spectra for different batches of the crystalline material.

In solution, multi-dimensional NMR techniques are essential for unambiguously assigning the proton (¹H) and carbon (¹³C) signals, especially for a molecule with a complex aromatic substitution pattern like this compound.

¹H NMR: The proton NMR spectrum is expected to show a complex multiplet pattern in the aromatic region (typically 7.5-8.5 ppm). The protons on the two nitro-substituted benzene (B151609) rings would likely give rise to overlapping signals.

¹³C NMR: The carbon NMR spectrum would display distinct signals for each unique carbon atom. The carbonyl carbon (C=O) would appear significantly downfield (around 160-170 ppm). The aromatic carbons would resonate in the 120-150 ppm range, with the carbon attached to the nitro group being significantly influenced by its electron-withdrawing nature.

Interactive Table: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound in CDCl₃

AtomPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)Description
C=O-~164Carbonyl carbon, deshielded by the electronegative oxygen atoms.
C-NO₂-~148Aromatic carbon directly attached to the electron-withdrawing nitro group.
C-H (ortho to C=O)~8.2~130Aromatic proton and carbon adjacent to the carbonyl group.
C-H (meta to C=O)~7.7~125Aromatic proton and carbon.
C-H (para to C=O)~7.9~134Aromatic proton and carbon, influenced by the nitro group's electronic effects.
C-H (ortho to NO₂)~7.8~124Aromatic proton and carbon adjacent to the nitro group.

Note: These are predicted values based on the analysis of similar compounds and substituent effects. Actual experimental values may vary.

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Detection and Identification

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a technique specifically designed to detect and characterize species with unpaired electrons, such as free radicals. This compound is a known precursor to radicals, as the O-O bond is weak and can be cleaved by heat or light (photolysis).

Upon homolytic cleavage of the peroxide bond, two 2-nitrobenzoyloxyl radicals (O₂NC₆H₄C(O)O•) are formed. These primary radicals are highly reactive and may undergo further reactions, such as decarboxylation to form 2-nitrophenyl radicals (O₂NC₆H₄•) and carbon dioxide.

EPR spectroscopy can be used to detect these transient radical species. The g-value and hyperfine coupling constants (hfc) obtained from the EPR spectrum provide a unique fingerprint for each radical, allowing for their identification. The g-value for organic radicals is typically close to that of a free electron (~2.0023). The hyperfine structure arises from the interaction of the unpaired electron with magnetic nuclei (like ¹H and ¹⁴N) in the radical. The splitting pattern and the magnitude of the coupling constants provide valuable information about the electronic structure and the distribution of the unpaired electron density within the radical.

Due to the short lifetime of these radicals, spin trapping techniques are often employed. In this method, a "spin trap" molecule reacts with the transient radical to form a more stable radical adduct, which can then be more easily studied by EPR.

Vibrational Spectroscopy (FTIR, Raman) for Conformational and Bonding Analysis

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are highly sensitive to the functional groups present and can provide information about molecular structure and bonding.

For this compound, the key vibrational modes would be associated with the C=O, N-O, and O-O bonds.

C=O Stretching: The carbonyl group will exhibit a strong absorption band in the FTIR spectrum, typically in the region of 1750-1800 cm⁻¹. The exact position can be influenced by the electronic effects of the nitro group and the peroxide linkage. The presence of two carbonyl groups might lead to symmetric and asymmetric stretching modes, which could result in a split or broadened peak.

NO₂ Stretching: The nitro group has characteristic symmetric and asymmetric stretching vibrations. The asymmetric stretch typically appears as a strong band around 1520-1560 cm⁻¹, while the symmetric stretch is found at a lower frequency, around 1340-1380 cm⁻¹.

O-O Stretching: The peroxide O-O stretch is notoriously weak in the FTIR spectrum but may be observable in the Raman spectrum. It is expected to appear in the 800-900 cm⁻¹ region. Its detection would be direct evidence for the peroxide functionality.

Aromatic C-H and C=C Vibrations: The benzene rings will show a series of characteristic bands corresponding to C-H stretching (above 3000 cm⁻¹), C=C stretching (in the 1400-1600 cm⁻¹ region), and C-H out-of-plane bending (in the 680-900 cm⁻¹ region), which can provide information about the substitution pattern.

Interactive Table: Key Vibrational Frequencies for this compound

Vibrational ModeExpected Wavenumber (cm⁻¹)Intensity (FTIR)Intensity (Raman)
Aromatic C-H Stretch3000 - 3100MediumMedium
C=O Asymmetric Stretch~1780Very StrongWeak
C=O Symmetric Stretch~1755Very StrongMedium
NO₂ Asymmetric Stretch~1540StrongMedium
Aromatic C=C Stretch1400 - 1600Medium-StrongStrong
NO₂ Symmetric Stretch~1350StrongStrong
O-O Stretch800 - 900WeakMedium
C-H Out-of-plane Bend680 - 900StrongWeak

Mass Spectrometry (MS) for Fragment Analysis and Reaction Pathway Interrogation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and the fragmentation pattern of a compound, which can be used to deduce its structure and study its decomposition pathways.

For this compound, a soft ionization technique like Electrospray Ionization (ESI) or Chemical Ionization (CI) would be suitable to observe the molecular ion or a protonated/adducted molecular ion. Harder ionization techniques like Electron Ionization (EI) would likely lead to extensive fragmentation due to the labile peroxide bond.

The fragmentation pattern would be dominated by the cleavage of the weak O-O bond. Key fragments would include:

[O₂NC₆H₄CO₂]⁺: The 2-nitrobenzoyloxyl cation (m/z 166).

[O₂NC₆H₄]⁺: The 2-nitrophenyl cation (m/z 122), formed by the loss of CO₂ from the 2-nitrobenzoyloxyl radical/cation.

[C₆H₄NO]⁺: Loss of an oxygen atom from the nitrophenyl cation (m/z 106).

[C₆H₄]⁺: The benzyne (B1209423) radical cation (m/z 76), resulting from the loss of the nitro group.

By analyzing the fragments produced under different conditions (e.g., collision-induced dissociation in tandem MS), it is possible to interrogate the reaction pathways and understand the stability of different intermediates.

Interactive Table: Expected Mass Spectrometry Fragments of this compound

m/zProposed Fragment IonFormula
332[M]⁺ (Molecular Ion)[C₁₄H₈N₂O₈]⁺
1662-Nitrobenzoyloxyl cation[C₇H₄NO₄]⁺
1502-Nitrobenzoyl cation[C₇H₄NO₃]⁺
1222-Nitrophenyl cation[C₆H₄NO₂]⁺
106[C₆H₄NO]⁺
76Benzyne radical cation[C₆H₄]⁺

Quantum Chemical Calculations and Molecular Dynamics Simulations

The intricate nature of this compound, particularly its thermal instability and reactivity, necessitates the use of advanced computational methods to gain a deeper understanding of its properties at a molecular level. Quantum chemical calculations and molecular dynamics simulations serve as powerful tools to elucidate its electronic structure, predict spectroscopic characteristics with high accuracy, and model the transient species involved in its chemical transformations.

Density Functional Theory (DFT) Studies of Electronic Structure and Reactivity

Density Functional Theory (DFT) has become a cornerstone in the computational investigation of molecules like this compound due to its favorable balance between computational cost and accuracy. These studies provide critical insights into the molecule's electronic landscape, which governs its stability and reaction pathways.

DFT calculations are employed to optimize the ground-state geometry of this compound, predicting key structural parameters such as bond lengths, bond angles, and dihedral angles. For aromatic diacyl peroxides, the dihedral angle between the two benzoyl groups is a crucial parameter influencing the molecule's conformation and reactivity. The presence of the ortho-nitro groups is expected to induce significant steric hindrance, leading to a more twisted conformation compared to the unsubstituted benzoyl peroxide. This twisting can, in turn, affect the electronic communication between the two halves of the molecule.

A primary focus of DFT studies is the analysis of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a key indicator of chemical reactivity; a smaller gap generally implies higher reactivity. For this compound, the electron-withdrawing nature of the two nitro groups is predicted to significantly lower the energy of the LUMO, making the molecule a better electron acceptor and potentially more susceptible to nucleophilic attack or single-electron transfer processes. This lowering of the LUMO energy is also anticipated to decrease the HOMO-LUMO gap, contributing to the compound's known instability.

Molecular Electrostatic Potential (MEP) maps generated from DFT calculations offer a visual representation of the charge distribution within the molecule. In this compound, regions of negative potential are expected to be localized around the oxygen atoms of the peroxide and nitro groups, indicating their nucleophilic character. Conversely, positive potential regions are likely to be found around the carbonyl carbons and the aromatic protons. These maps are invaluable for predicting sites of electrophilic and nucleophilic attack.

Furthermore, DFT can be used to calculate various reactivity descriptors, such as global hardness, softness, and electrophilicity index. These parameters provide a quantitative measure of the molecule's stability and reactivity, allowing for comparisons with other related peroxides. The calculated values for this compound would likely reflect a higher electrophilicity and lower kinetic stability compared to benzoyl peroxide, consistent with the electronic effects of the nitro substituents.

Table 1: Predicted Effects of Nitro Group Substitution on DFT-Calculated Properties of Benzoyl Peroxide

PropertyBenzoyl Peroxide (Reference)This compound (Predicted)Rationale for Change
O-O Bond Length ~1.45 ÅSlightly longerElectron-withdrawing groups can weaken the O-O bond.
HOMO Energy LowerLowerInductive effect of nitro groups stabilizes the HOMO.
LUMO Energy HigherSignificantly LowerStrong electron-withdrawing nature of nitro groups.
HOMO-LUMO Gap LargerSmallerDecreased LUMO energy leads to a smaller gap.
Global Hardness HigherLowerA smaller HOMO-LUMO gap corresponds to lower hardness.
Electrophilicity Index LowerHigherIncreased electron-accepting character.

Computational Modeling of Radical Intermediates and Transition States

The chemical utility and hazardous nature of this compound stem from its decomposition into highly reactive radical intermediates. Computational modeling plays a crucial role in characterizing these transient species and the transition states that connect them, which are often difficult or impossible to study experimentally.

Upon homolytic cleavage of the O-O bond, two 2-nitrobenzoyloxy radicals are formed. The geometry, electronic structure, and spin density distribution of this radical intermediate can be modeled using unrestricted DFT or ab initio methods. The spin density is expected to be primarily localized on the oxygen atom of the carboxylate group, but some delocalization onto the aromatic ring is also anticipated.

The 2-nitrobenzoyloxy radical can subsequently undergo decarboxylation to form a 2-nitrophenyl radical and a molecule of carbon dioxide. The transition state for this decarboxylation reaction can be located and characterized using computational methods. The calculated activation energy for this step provides insight into the lifetime of the 2-nitrobenzoyloxy radical. A lower activation barrier would imply a shorter lifetime and a more rapid formation of the 2-nitrophenyl radical.

These radical intermediates are key players in subsequent reactions, such as hydrogen abstraction or addition to double bonds. Computational modeling can be used to explore the potential energy surfaces of these reactions, identifying the most favorable reaction pathways and predicting their rate constants. For example, the transition states for hydrogen abstraction from a solvent molecule by the 2-nitrobenzoyloxy or 2-nitrophenyl radical can be modeled to understand the solvent's role in the decomposition process.

By mapping out the entire reaction mechanism, from the initial O-O bond cleavage to the formation of final products, computational modeling provides a comprehensive picture of the reactivity of this compound. This detailed understanding is essential for controlling its reactivity in synthetic applications and for mitigating its potential hazards.

Table 3: Key Computational Parameters for Modeling Radical Intermediates and Transition States

Species/ProcessComputational MethodKey Calculated Parameters
2-Nitrobenzoyloxy Radical Unrestricted DFT/Ab InitioOptimized geometry, spin density distribution, hyperfine coupling constants.
Decarboxylation Transition State DFT/Ab InitioGeometry of the transition state, activation energy, imaginary frequency.
2-Nitrophenyl Radical Unrestricted DFT/Ab InitioOptimized geometry, spin density distribution.
Hydrogen Abstraction DFT/Ab InitioTransition state geometry, activation energy, reaction rate constants.

Decomposition Pathways and Stability Studies of Bis 2 Nitrobenzoyl Peroxide

Thermal Decomposition Kinetics and Products

The thermal decomposition of symmetrically substituted benzoyl peroxides is a well-studied area, with the position of the substituent on the aromatic ring playing a critical role in the reaction kinetics. The decomposition is generally understood to proceed via an initial homolytic cleavage of the weak oxygen-oxygen bond to produce two acyloxy radicals (RCOO•).

Research conducted in acetophenone solvent indicates that the decomposition of bis(2-nitrobenzoyl) peroxide follows first-order kinetics. A notable finding is that ortho-substituted benzoyl peroxides, including the 2-nitro isomer, decompose at a significantly faster rate than their corresponding meta- and para-substituted counterparts. datapdf.com This accelerated decomposition is attributed to differences in the activation parameters of the reaction. datapdf.com The primary reaction is the homolysis of the O-O bond:

(2-NO₂C₆H₄C(O)O)₂ → 2 (2-NO₂C₆H₄COO•)

These resulting 2-nitrobenzoyloxy radicals are highly reactive intermediates that can undergo subsequent reactions, such as decarboxylation to form aryl radicals and carbon dioxide, or hydrogen abstraction from a solvent molecule.

Determination of Activation Energies and Pre-Exponential Factors

The kinetic parameters for the thermal decomposition of substituted benzoyl peroxides provide quantitative insight into their relative stabilities. For ortho-substituted isomers, the increased rate of decomposition is generally explained by a lower activation energy (Ea) and a higher entropy of activation compared to the meta and para isomers. datapdf.com A lower activation energy signifies a smaller energy barrier for the O-O bond scission, while a higher entropy of activation suggests a more disordered transition state, both of which contribute to a faster reaction rate.

A comparative study on the thermal decomposition of nitrobenzoic acid isomers, the corresponding carboxylic acids, supports this trend, showing that the ortho-nitro isomer possesses the lowest apparent activation energy for its decomposition process compared to the meta and para isomers. scielo.br While not a direct measure of the peroxide's stability, it highlights the electronic and steric influence of the ortho-nitro group that facilitates bond-breaking processes. scielo.br

Table 1: Comparative Activation Energies for Nitrobenzoic Acid Isomer Decomposition scielo.br Note: This data is for the corresponding carboxylic acids and is presented to illustrate the electronic effect of the ortho-nitro group.

CompoundAverage Apparent Activation Energy (Ea) (kJ mol⁻¹)
o-nitrobenzoic acid (ONBA)131.31
m-nitrobenzoic acid (MNBA)203.43
p-nitrobenzoic acid (PNBA)157.00

Influence of Solvents, Additives, and Medium Viscosity on Thermal Stability

The stability and decomposition pathway of diacyl peroxides are highly dependent on the reaction medium. Solvents can influence the rate of decomposition through polarity effects and by participating in induced decomposition pathways, where radicals generated from the solvent attack the peroxide. wiley.com To isolate the unimolecular decomposition, solvents that are poor hydrogen donors are often selected. For instance, acetophenone has been used in kinetic studies specifically to minimize higher-order induced decomposition. datapdf.com

Additives can significantly alter the decomposition process. Nitroaromatic compounds, such as nitrobenzene, when added to the thermal decomposition of benzoyl peroxide in benzene (B151609), have been shown to modify the product distribution. rsc.org The mechanism involves the reduction of nitrobenzene to nitrosobenzene, which acts as a scavenger for phenyl radicals. This scavenging action forms diphenyl nitroxide, which in turn efficiently oxidizes phenylcyclohexadienyl radicals (formed from the attack of phenyl radicals on the benzene solvent) to biphenyl (B1667301). rsc.org This process effectively inhibits side-reactions like dimerization that lead to high-molecular-weight byproducts. rsc.org While this describes nitrobenzene as an external additive, it suggests that the nitro group on this compound could potentially play an intramolecular role in scavenging radical intermediates, although such a pathway has not been explicitly detailed in the literature.

Photochemical Decomposition Mechanisms

The photochemical decomposition of nitroaromatic compounds is a complex process initiated by the absorption of UV light. researchgate.netnih.gov In the case of this compound, the decomposition would likely be initiated by the homolytic cleavage of the O-O bond, a process that can be facilitated by energy absorption from UV radiation, similar to the thermal pathway.

Chemically Induced Decomposition and Inhibition Studies

The decomposition of diacyl peroxides can be accelerated by radical attack on the peroxy bond, a process known as induced decomposition. wiley.com Radicals present in the reaction system, often derived from the solvent (R'•), can attack the peroxide molecule, leading to its decomposition in a chain reaction mechanism. sci-hub.boxepa.gov

R'• + (RCOO)₂ → R'OCOR + RCOO•

This chain decomposition competes with the unimolecular thermal decomposition and can be suppressed by the addition of inhibitors. wiley.com Inhibitors are typically radical scavengers that react with and neutralize the chain-carrying radicals, thus terminating the chain reaction. Styrene, for example, is an effective inhibitor for the induced decomposition of benzoyl peroxide in cyclohexane solution. epa.govresearchgate.net

The study of additives like nitrobenzene shows a more complex interaction than simple inhibition. While it does not stop the initial decomposition, it alters the subsequent radical pathways by scavenging certain radical intermediates, thereby inhibiting the formation of polymeric byproducts. rsc.org For this compound, the inherent nitro-functionality might influence its susceptibility to induced decomposition or its interaction with potential inhibitors, but specific studies are lacking. General principles of inhibition involve the removal of catalytic species or the trapping of radical intermediates. flinnsci.cayoutube.com

Analysis of Decomposition Products and Byproducts

While a specific, detailed analysis of the decomposition products of this compound is not extensively documented in the reviewed literature, the likely products can be inferred from the known chemistry of benzoyl peroxide and other substituted analogues. epa.govresearchgate.netresearchgate.net The primary radical formed is the 2-nitrobenzoyloxy radical. This radical has two main subsequent reaction pathways:

Hydrogen Abstraction: The radical can abstract a hydrogen atom from a solvent molecule or another hydrogen donor, resulting in the formation of 2-nitrobenzoic acid.

Decarboxylation: The radical can lose a molecule of carbon dioxide (CO₂) to form a 2-nitrophenyl radical.

The fate of the 2-nitrophenyl radical would then determine the final byproducts. It could abstract a hydrogen atom to form nitrobenzene, couple with another radical, or dimerize to form 2,2'-dinitrobiphenyl. The relative yields of these products would depend heavily on the reaction conditions, particularly the nature of the solvent and the presence of other radical species.

Long-Term Stability and Storage Considerations in Research Environments

Organic peroxides are thermally unstable compounds that require careful storage to prevent uncontrolled decomposition. publicatiereeksgevaarlijkestoffen.nl The stability of this compound, like other diacyl peroxides, is finite, and its shelf-life is dependent on storage conditions. The most critical factor for safe storage is temperature control. arkema.com

For long-term stability in a research environment, the following considerations are essential:

Temperature: The compound should be stored in a cool, temperature-controlled environment, often under refrigeration. nouryon.com It is crucial to keep the material below its Self-Accelerating Decomposition Temperature (SADT), which is the lowest temperature at which the substance in its typical packaging will undergo a runaway reaction. arkema.comamericanchemistry.com

Light: Containers should be opaque and stored in the dark, as UV light can initiate photochemical decomposition. publicatiereeksgevaarlijkestoffen.nl

Isolation: The peroxide should be stored separately from incompatible materials, especially accelerators, reducing agents, strong acids, bases, and combustible materials. arkema.comnouryon.com

Containers: Store in the original, approved container, which is designed to vent pressure in case of slow decomposition. Containers should be kept tightly closed but should not be sealed in a way that prevents the release of gas. nouryon.com

Monitoring: Containers of peroxide-forming chemicals should be dated upon receipt and upon opening. harvard.edu They should be periodically inspected for signs of decomposition, such as pressure buildup, crystallization, or discoloration.

Adherence to these storage protocols is critical to maintain the chemical's integrity and ensure a safe research environment. publicatiereeksgevaarlijkestoffen.nlarkema.comharvard.edu

Comparative Analysis with Other Diacyl Peroxides and Radical Initiators

Structure-Reactivity Relationships Among Substituted Benzoyl Peroxide Derivatives

The reactivity of substituted benzoyl peroxide derivatives is intricately linked to the nature and position of the substituents on the aromatic ring. These modifications can significantly alter the peroxide's stability, decomposition kinetics, and efficiency as a radical initiator.

Electron-withdrawing groups, such as the nitro (NO₂) group, exert a profound influence on the stability and reactivity of benzoyl peroxide derivatives. The presence of a nitro group on the benzene (B151609) ring generally leads to a decrease in the rate of thermal decomposition of the peroxide. This effect can be attributed to the inductive and resonance effects of the nitro group, which withdraw electron density from the benzoyl group and, by extension, from the peroxide bond.

This electron withdrawal strengthens the O-O bond, making it more resistant to homolytic cleavage. Consequently, a higher temperature is required to initiate the decomposition and generate radicals. Studies on substituted benzoyl peroxides have shown that those with electron-withdrawing substituents are the slowest to decompose. For instance, in the context of polymer crosslinking, the relative rate of reaction for substituted benzoyl peroxides in glassy polymers follows an order where derivatives with electron-withdrawing groups like nitro are the slowest.

The following table provides a qualitative comparison of the expected relative stability of various substituted benzoyl peroxides based on the electronic effects of their substituents.

CompoundSubstituentElectronic EffectExpected Relative Thermal Stability
Bis(4-methoxybenzoyl) Peroxide4-MethoxyElectron-donatingLower
Benzoyl PeroxideNoneNeutralBaseline
Bis(4-chlorobenzoyl) Peroxide4-ChloroWeakly electron-withdrawingHigher
Bis(2-nitrobenzoyl) Peroxide 2-Nitro Strongly electron-withdrawing Highest
Bis(4-nitrobenzoyl) Peroxide4-NitroStrongly electron-withdrawingHigh

Comparative Performance in Polymerization Initiation and Control

The performance of a diacyl peroxide as a polymerization initiator is largely dictated by its rate of decomposition to form free radicals. Given that electron-withdrawing groups like the nitro group decrease the rate of decomposition, this compound is expected to be a slower initiator compared to unsubstituted benzoyl peroxide or derivatives with electron-donating groups. This characteristic can be advantageous in polymerization processes where a slower, more controlled initiation is desired, potentially leading to polymers with higher molecular weights and narrower polydispersity.

However, the slower decomposition rate also means that higher temperatures are required to achieve a practical rate of initiation. This could be a limitation in the polymerization of monomers that are sensitive to high temperatures. The choice of initiator is therefore a critical parameter that needs to be tailored to the specific monomer and desired polymer properties.

In comparison to other radical initiators like azo compounds, such as azobisisobutyronitrile (AIBN), diacyl peroxides often have different decomposition kinetics and can be susceptible to induced decomposition, which can affect polymerization control. The strong electron-withdrawing nature of the nitro groups in this compound likely minimizes induced decomposition, offering a more predictable initiation process.

Differences in Oxidation Potential and Substrate Selectivity

Organic peroxides are potent oxidizing agents. beilstein-journals.org The presence of two strongly electron-withdrawing nitro groups in this compound is expected to significantly increase its oxidation potential compared to unsubstituted benzoyl peroxide. The nitroaromatic moiety itself possesses a high redox potential. This enhanced oxidizing power can lead to differences in substrate selectivity in organic synthesis.

For instance, in oxidation reactions, this compound might be capable of oxidizing substrates that are inert to weaker peroxides. However, this high reactivity could also lead to a decrease in selectivity, potentially causing over-oxidation or side reactions with sensitive functional groups. The steric hindrance from the ortho-nitro groups could also play a role in substrate selectivity, favoring the oxidation of less sterically hindered substrates.

The following table presents a qualitative comparison of the expected oxidation potential for different diacyl peroxides.

Diacyl PeroxideSubstituent EffectExpected Relative Oxidation Potential
Bis(4-methylbenzoyl) PeroxideElectron-donatingLower
Benzoyl PeroxideNeutralBaseline
This compound Strongly electron-withdrawing Highest
Lauroyl PeroxideAliphatic (electron-donating)Lower

Advantages and Limitations in Specific Organic Synthetic Applications

The unique properties of this compound, stemming from its high thermal stability and strong oxidizing nature, define its potential advantages and limitations in organic synthesis.

Advantages:

Controlled Radical Generation: Its higher thermal stability allows for radical generation at higher temperatures, which can be beneficial for reactions requiring elevated temperatures to proceed or for exerting temporal control over the initiation of a radical process.

Powerful Oxidant: The high oxidation potential makes it a candidate for challenging oxidation reactions where other peroxides may be ineffective.

Potentially Higher Selectivity in Certain Reactions: The steric bulk of the ortho-nitro groups might lead to enhanced regioselectivity or stereoselectivity in specific synthetic transformations by directing the reaction away from sterically congested sites.

Limitations:

High Temperatures Required for Initiation: The need for higher temperatures to induce decomposition can be a significant drawback when working with thermally sensitive substrates or in polymerization processes where lower temperatures are preferred to control polymer architecture.

Potential for Over-oxidation and Side Reactions: Its strong oxidizing power can lead to a lack of selectivity and the formation of undesired byproducts, particularly with complex molecules containing multiple reactive sites.

Synthetic Accessibility and Cost: The synthesis of this compound is more complex and likely more expensive than that of unsubstituted benzoyl peroxide, which could limit its practical application on a large scale.

Future Research Directions and Unexplored Reactivities of Bis 2 Nitrobenzoyl Peroxide

Development of Novel Catalytic Cycles Involving Peroxide Intermediates

The development of novel catalytic cycles is a cornerstone of modern synthetic chemistry, enabling efficient and selective transformations. Bis(2-nitrobenzoyl) peroxide could serve as a key component in designing new catalytic systems.

Future research in this area could focus on:

Metal-Catalyzed Reactions: The peroxide bond can interact with transition metals in various oxidation states. Research could be directed towards exploring the reactions of this compound with metals like copper, iron, and palladium to generate highly reactive intermediates. The ortho-nitro group could act as a directing group or a ligand, influencing the regioselectivity and stereoselectivity of subsequent transformations. For instance, in palladium-catalyzed C-H activation/functionalization reactions, the nitro group might facilitate ortho-C-H metallation, leading to novel bond formations.

Organocatalysis: The electrophilic nature of the peroxide oxygen atoms could be harnessed in organocatalytic reactions. Chiral amines or phosphines could potentially activate this compound towards enantioselective oxygenation reactions of various substrates, such as sulfides to sulfoxides or alkenes to epoxides. The steric hindrance from the ortho-nitro group might play a crucial role in achieving high levels of stereocontrol.

Photoredox Catalysis: The combination of this compound with a suitable photoredox catalyst could open up new radical-mediated reaction pathways. Upon visible light irradiation, the photocatalyst could induce the homolytic cleavage of the O-O bond, generating 2-nitrobenzoyloxyl radicals. These radicals could then participate in a variety of transformations, including Giese additions, atom transfer radical polymerization (ATRP), and C-H functionalization reactions. The influence of the ortho-nitro group on the electrochemical properties of the peroxide and the reactivity of the resulting radicals would be a key area of investigation.

A comparative table of potential catalytic applications is presented below:

Catalysis TypePotential Metal CatalystsPotential OrganocatalystsPotential Photoredox CatalystsPotential SubstratesPotential Products
Metal-CatalyzedCu(I), Fe(II), Pd(II)Chiral Amines, Chiral PhosphinesRu(bpy)₃²⁺, Ir(ppy)₃Alkenes, Sulfides, ArenesEpoxides, Sulfoxides, Biaryls
OrganocatalysisN/AProline derivatives, cinchona alkaloidsEosin Y, Methylene BlueAldehydes, Ketones, Michael acceptorsα-Oxygenated carbonyls, β-functionalized ketones
Photoredox CatalysisN/AN/AAcridinium dyesAlkenes, Alkynes, HeteroarenesFunctionalized alkanes, vinyl compounds, substituted heterocycles

Integration into Flow Chemistry and Continuous Processing for Scalable Synthesis

The inherent safety risks associated with handling organic peroxides in large quantities make them ideal candidates for integration into flow chemistry and continuous processing systems. researchgate.net The small reactor volumes and excellent heat transfer capabilities of flow reactors can mitigate the risk of thermal runaway reactions. europa.eu

Future research in this domain should target:

On-Demand Generation and Consumption: A significant advancement would be the development of a continuous flow process for the in-situ synthesis of this compound from 2-nitrobenzoyl chloride and a suitable peroxide source, followed by its immediate consumption in a subsequent reaction step. This would eliminate the need for isolation and storage of the potentially hazardous peroxide.

Process Optimization and Automation: Flow chemistry allows for the rapid screening of reaction parameters such as temperature, pressure, residence time, and stoichiometry. Automated optimization algorithms could be employed to quickly identify the optimal conditions for reactions involving this compound, leading to higher yields, selectivities, and space-time yields.

Telescoped Reactions: The integration of multiple reaction steps into a single continuous flow sequence, known as telescoped synthesis, would be a major goal. For example, the generation of 2-nitrobenzoyloxyl radicals in a flow photoreactor could be directly coupled with a downstream functionalization reaction, followed by in-line purification to afford the final product in a continuous manner.

The potential advantages of flow chemistry for reactions with this compound are summarized in the table below:

ParameterBatch ProcessingFlow Processing
Safety Higher risk of thermal runaway due to poor heat transfer and large volumes.Enhanced safety due to small reactor volumes, high surface-area-to-volume ratio, and excellent heat transfer.
Scalability Scaling up can be challenging and hazardous.Readily scalable by running the process for longer durations or by parallelizing reactors.
Process Control Difficult to precisely control temperature and mixing.Precise control over temperature, pressure, and residence time.
Reaction Efficiency May have lower yields and selectivities due to poor mixing and temperature gradients.Often leads to higher yields and selectivities due to enhanced mixing and precise temperature control.

Advanced Materials Science Applications Beyond Traditional Polymerization

While benzoyl peroxides are widely used as radical initiators for polymerization, the unique structure of this compound could be exploited for the development of advanced materials with novel properties.

Future research could explore:

Functional Polymers: The 2-nitrobenzoyl group could be incorporated as a functional moiety into polymer chains. This could be achieved by using this compound to initiate the polymerization of monomers that can react with the nitro group, or by designing monomers that incorporate the 2-nitrobenzoyl structure. The resulting polymers could exhibit interesting properties, such as altered solubility, thermal stability, or optical characteristics.

Surface Modification: The reactive nature of the peroxide could be utilized for the surface modification of various materials, including nanoparticles, graphene, and polymer films. The peroxide could be used to graft polymer chains onto the surface or to introduce specific functional groups, thereby tuning the surface properties for applications in areas such as sensing, catalysis, and biomedical devices.

Degradable Polymers: The peroxide linkage itself could be incorporated into the backbone of a polymer. Such polymers would be susceptible to degradation upon exposure to heat, light, or specific chemical stimuli, making them potentially useful as degradable plastics or as materials for controlled drug release.

Theoretical Predictions of Novel Reactivity Patterns and Design of New Peroxide Reagents

Computational chemistry and theoretical studies can provide valuable insights into the reactivity of this compound and guide the design of new experiments.

Future research directions include:

Decomposition Pathways: Density Functional Theory (DFT) calculations can be used to model the thermal and photochemical decomposition of this compound. nih.gov This would provide information on the bond dissociation energies, the stability of the resulting radicals, and the potential for intramolecular reactions, such as cyclization involving the ortho-nitro group. Understanding these pathways is crucial for predicting the outcome of reactions and for assessing the thermal stability of the compound.

Reaction Mechanisms: Computational modeling can be employed to elucidate the mechanisms of reactions involving this compound. This includes modeling the transition states of key steps in catalytic cycles, predicting the regioselectivity and stereoselectivity of reactions, and understanding the role of the ortho-nitro group in influencing reactivity.

Multicomponent Reactions and Cascade Processes Mediated by this compound

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a complex product, and cascade reactions, which involve a series of intramolecular transformations, are powerful tools for the efficient synthesis of complex molecules. rug.nl

Future research could investigate the use of this compound to initiate or participate in such processes:

Radical-Mediated MCRs: The 2-nitrobenzoyloxyl radicals generated from this compound could be used to trigger radical-based MCRs. For example, the addition of the radical to an alkene could generate a carbon-centered radical, which could then be trapped by another reactant in the mixture, leading to the formation of a complex product in a single step.

Oxidative Cascade Reactions: this compound could act as an oxidant to initiate a cascade reaction. For instance, the oxidation of a suitable starting material could generate a reactive intermediate that undergoes a series of spontaneous transformations to yield a complex polycyclic product. The ortho-nitro group might play a role in directing the cascade or in stabilizing key intermediates.

Exploration of Reactivity in Bio-inspired Transformations

Nature utilizes enzymatic systems to perform highly selective oxidation reactions under mild conditions. researchgate.net The development of small molecule catalysts that mimic the function of these enzymes is a major goal of bio-inspired chemistry.

Future research in this area could explore the potential of this compound in bio-inspired transformations:

Mimicking Oxygenases: In conjunction with a suitable metal catalyst, this compound could be used to mimic the function of oxygenase enzymes, which are responsible for the incorporation of oxygen atoms into organic molecules. The steric and electronic properties of the 2-nitrobenzoyl group could influence the selectivity of these oxidation reactions.

Biomimetic C-H Oxidation: The selective oxidation of C-H bonds is a significant challenge in organic synthesis. Research could focus on developing catalytic systems that utilize this compound to achieve biomimetic C-H oxidation with high chemo- and regioselectivity. The directing effect of the ortho-nitro group could be a key factor in achieving such selectivity.

Q & A

Q. What are the recommended synthesis protocols for Bis(2-nitrobenzoyl) Peroxide in laboratory settings?

this compound is typically synthesized via condensation of 2-nitrobenzoyl chloride with hydrogen peroxide under controlled acidic conditions. Key steps include:

  • Reagent purification : Ensure 2-nitrobenzoyl chloride is anhydrous to avoid side reactions.
  • Temperature control : Maintain reaction temperatures below 10°C to prevent premature decomposition .
  • Solvent selection : Use chlorinated solvents (e.g., dichloromethane) to stabilize the peroxide intermediate and minimize hydrolysis .
  • Safety : Conduct reactions in a fume hood with blast shields due to explosion risks .

Q. How should this compound be safely handled and stored?

  • Storage : Store in airtight, light-resistant containers at ≤4°C, away from reducing agents or metals (e.g., iron, copper) that accelerate decomposition .
  • Handling : Use non-sparking tools and antistatic equipment. Avoid dry sweeping; use wet methods for spill cleanup to reduce dust ignition risks .
  • PPE : Wear neoprene gloves, Tychem® suits, and indirect-vent goggles. Implement OSHA 29 CFR 1910.132 standards for respiratory protection in dusty environments .

Q. What analytical techniques are suitable for characterizing this compound purity and structure?

  • Chromatography : HPLC with UV detection (λ = 254 nm) to quantify residual nitrobenzoyl chloride or decomposition products .
  • Spectroscopy : FT-IR to confirm peroxide O-O stretching (~800–900 cm⁻¹) and nitro group vibrations (~1520 cm⁻¹). NMR (¹³C/¹H) in CDCl₃ for structural verification .
  • Thermal analysis : Differential scanning calorimetry (DSC) to assess decomposition onset temperatures (critical for safety protocols) .

Advanced Research Questions

Q. How do nitro substituents influence the thermal decomposition kinetics of this compound compared to unsubstituted benzoyl peroxide?

  • Mechanistic insight : Nitro groups act as electron-withdrawing substituents, lowering activation energy for homolytic O-O bond cleavage. This increases decomposition rates compared to benzoyl peroxide.
  • Experimental design : Use isothermal calorimetry or TGA/DSC under inert atmospheres (N₂/Ar) to quantify activation energy (Eₐ) via Arrhenius plots. Compare with computational studies (DFT) to validate substituent effects .
  • Data contradiction : Conflicting literature on decomposition pathways (radical vs. ionic) may arise from solvent polarity or trace metal contaminants. Use chelating agents (e.g., EDTA) in kinetic studies to isolate effects .

Q. What strategies resolve discrepancies in reported solubility and stability data for this compound?

  • Controlled reproducibility : Standardize solvent purity (e.g., HPLC-grade vs. technical-grade acetone) and moisture levels.
  • Advanced characterization : Employ mass spectrometry (HRMS) to detect trace degradation products (e.g., nitrobenzoic acid) that may alter solubility measurements .
  • Cross-validation : Compare results with structurally similar peroxides (e.g., Bis(2,4-dichlorobenzoyl) Peroxide) to identify substituent-specific trends .

Q. How can computational modeling predict the reactivity of this compound in radical-initiated polymerization systems?

  • Methodology :

Use Gaussian or ORCA software for DFT calculations to map bond dissociation energies (BDEs) of the O-O bond.

Simulate solvent effects (PCM model) to correlate with experimental initiation efficiencies.

Compare with benzoyl peroxide derivatives to benchmark nitro group impacts on radical generation .

  • Validation : Cross-reference computational BDEs with experimental DSC decomposition thresholds (±5% error acceptable) .

Contradictions and Mitigation

  • Stability vs. reactivity : Some studies emphasize the compound’s instability at room temperature, while others report moderate stability. Resolution: Precisely control storage humidity (<5% RH) and test peroxide concentration monthly via iodometric titration .
  • Ecotoxicity data gaps : No direct ecotoxicological data exist for this compound. Mitigation: Apply read-across principles using benzoyl peroxide’s acute aquatic toxicity (EC₅₀ = 1.2 mg/L) as a conservative estimate for risk assessments .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.